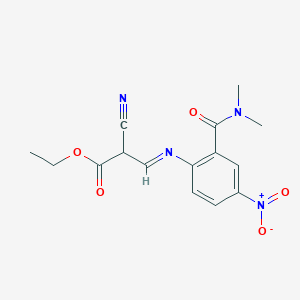

乙酸-2-氰基-3-((2-(二甲基氨基)-4-硝基苯基)亚胺基)丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are derived from carboxylic acids and usually have pleasant odors, which makes them essential in the fragrance and flavor industry .

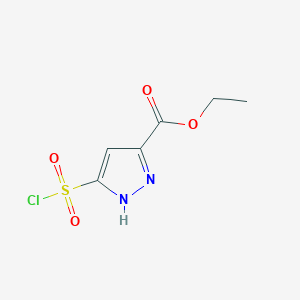

Molecular Structure Analysis

The molecular structure of esters involves a carbonyl center, which consists of a carbon atom double-bonded to an oxygen atom . The carbonyl center is also single-bonded to another oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can participate in a variety of chemical reactions, including hydrolysis, reduction, and Claisen condensation . They can also be converted back into their parent alcohol and acid through a reaction with water, a process known as saponification .Physical And Chemical Properties Analysis

The physical and chemical properties of esters depend on their molecular structure. They are often characterized by their boiling points, melting points, and specific rotations .科学研究应用

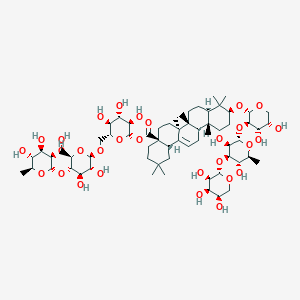

共聚物形成

该化合物还参与与乙酸乙烯酯形成新型共聚物。该过程涉及自由基引发,并产生具有不同性质的共聚物,具体取决于取代的苯基。这表明它在聚合物化学中的多功能性以及在材料科学中的潜在应用 (Wojdyla 等,2022)。

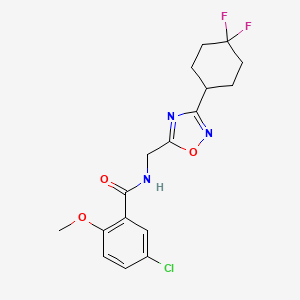

激酶抑制剂中的中间体

它还被用作通过水介导的 Wittig-SNAr(亲核芳香取代)反应合成激酶抑制剂的中间体。这突出了其在药物化学中的重要性,尤其是在新药开发中 (Xu 等,2015)。

晶体堆积研究

2-氰基-3-((2-(二甲基氨基羰基)-4-硝基苯基)亚氨基)丙酸乙酯在晶体学中也发挥着作用。对其衍生物的研究展示了独特的晶体堆积相互作用,这对理解分子相互作用和设计具有特定性质的材料至关重要 (Zhang 等,2011)。

作用机制

Mode of Action

It’s known that the compound is synthesized using knoevenagel condensation . The interaction of this compound with its potential targets and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

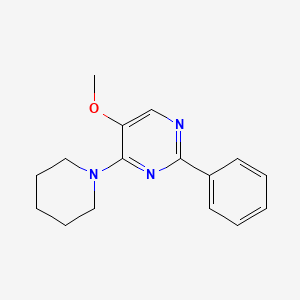

The compound might be involved in the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-cyano-3-[2-(dimethylcarbamoyl)-4-nitrophenyl]iminopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5/c1-4-24-15(21)10(8-16)9-17-13-6-5-11(19(22)23)7-12(13)14(20)18(2)3/h5-7,9-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSNHZJCZUORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-3-((2-(dimethylcarbamoyl)-4-nitrophenyl)imino)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2776800.png)

![3-(4-bromophenyl)-6-(3-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2776802.png)

![Methyl 2-(4-{[(3-bromophenyl)sulfonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2776806.png)

![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)